5-(3-methoxyphenyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
This tricyclic heterocyclic compound features a complex scaffold comprising fused oxa (oxygen), thia (sulfur), and aza (nitrogen) rings. The core structure is a bicyclo[7.4.0] system with additional substituents: a 3-methoxyphenyl group at position 5 and a ketone at position 2.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-20-11-6-4-5-10(9-11)15-18-16-14(17(19)21-15)12-7-2-3-8-13(12)22-16/h4-6,9H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPUVIHHXSLIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved by cyclization of a suitable precursor, such as 2-bromo-3-methoxyphenyl thiol, under basic conditions.
Oxazine Ring Formation: The benzothiophene intermediate is then reacted with an appropriate amine and formaldehyde to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazine ring can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biomolecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tricyclic Cores
The following compounds share the 4-oxa-8-thia-6-azatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one core but differ in substituents, leading to distinct physicochemical and functional properties:
*Calculated based on molecular formula.
Key Observations:
Electron Effects : The 3-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, enhancing solubility in polar solvents compared to the methyl analog .
Bioactivity Potential: Pyridinyl analogs (e.g., pyridin-3-yl) may exhibit stronger hydrogen-bonding capacity due to the aromatic nitrogen, which could influence binding in biological systems .
Synthetic Accessibility : Methyl-substituted derivatives are likely simpler to synthesize due to the stability of alkyl halides in nucleophilic substitution reactions, as seen in similar tricyclic systems .
Broader Class Comparisons: Thia-Azabicyclo and Thiazolidinone Systems
5-Thia-1-azabicyclo[4.2.0]oct-2-ene Derivatives (–8):
- Example : (6R,7R)-7-Pivalamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
- Comparison : These bicyclic systems lack the third ring present in the target tricyclic compound, reducing conformational rigidity. The carboxylic acid group in these derivatives enhances water solubility, unlike the ketone in the target compound .
Thiazolidinones ():
- Example: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone .
- Comparison: Thiazolidinones feature a five-membered ring with sulfur and nitrogen, differing from the fused tricyclic core. The hydrazone and hydroxyl groups in these compounds suggest redox activity absent in the target molecule .
Research Implications and Gaps
Synthetic Challenges: The tricyclic core requires precise cyclization conditions, as seen in related compounds (e.g., InCl3-catalyzed reactions for thiazolidinones) .
Analytical Characterization : Molecular weight and solubility data for the target compound are inferred from structural analogs; experimental validation is needed.
Biological Activity
5-(3-Methoxyphenyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one, hereafter referred to as Compound A, is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of Compound A, focusing on its cytotoxicity, antimicrobial properties, and other relevant pharmacological effects.
Structural Characteristics
Compound A is characterized by a complex tricyclic structure featuring a methoxyphenyl group, an oxa bridge, and a thia atom. The unique arrangement of its atoms contributes to its biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of Compound A against various cancer cell lines. Notably, its activity was assessed using the MTT assay, which measures cell viability in response to treatment.
The results indicate that Compound A exhibits potent cytotoxic effects across multiple cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Compound A has also been tested for antimicrobial properties against various pathogens. The disk diffusion method was employed to assess its efficacy.
These findings demonstrate that Compound A possesses significant antimicrobial activity, outperforming some standard antibiotics in specific cases.
Antioxidant Activity
In addition to cytotoxic and antimicrobial activities, Compound A has shown potential antioxidant properties. The DPPH assay was utilized to evaluate its free radical scavenging ability.
This level of antioxidant activity indicates that Compound A may help mitigate oxidative stress-related damage.
The precise mechanisms underlying the biological activities of Compound A remain under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit key metabolic pathways in bacteria.
Case Studies
- Cytotoxicity Study : In a study involving the treatment of MOLT-4 cells with varying concentrations of Compound A, significant apoptosis was observed at concentrations above 10 µM, indicating a dose-dependent response.
- Antimicrobial Efficacy : In clinical isolates of Staphylococcus aureus, Compound A demonstrated superior inhibition compared to traditional antibiotics like ampicillin, suggesting its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
